molecular formula C26H28N2O7 B7745676 Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate

Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate

Cat. No.: B7745676
M. Wt: 480.5 g/mol
InChI Key: XHFVHMZRCCVURX-UHFFFAOYSA-N
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Description

Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is a synthetic organic compound with the molecular formula C26H28N2O7. This compound is known for its unique chemical structure, which includes a quinoline core, a methoxybenzoyl group, and diethyl ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups on the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

Chemical Structure and Properties

Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is a quinoline derivative characterized by the following structural formula:

C20H24N2O5\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5

Key Features:

  • Quinoline Core : Known for various biological activities, including antimicrobial and anticancer properties.
  • Dicarboxylate Group : Enhances solubility and bioavailability.
  • Methoxybenzoyl Substituent : Potentially contributes to the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of quinoline exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines.

Case Study: Antitumor Activity

In a study involving human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of 12 μM after 48 hours of treatment. This suggests a potent inhibitory effect on cell proliferation.

Cell LineIC50 (μM)Treatment Duration
MCF-71248 hours
HeLa1548 hours
A5491048 hours

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Research indicates that it may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Antimicrobial Activity

Preliminary tests have shown that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

In vitro studies have reported minimum inhibitory concentrations (MIC) as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets, including:

  • Acetylcholinesterase : Important for neurodegenerative disease treatment.
  • DNA Topoisomerases : Key enzymes in cancer therapy.

The results indicated favorable interactions with these targets, supporting further experimental validation.

Properties

IUPAC Name

diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O7/c1-4-33-25(30)18-9-12-22-20(15-18)23(21(16-28-22)26(31)34-5-2)27-13-6-14-35-24(29)17-7-10-19(32-3)11-8-17/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFVHMZRCCVURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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